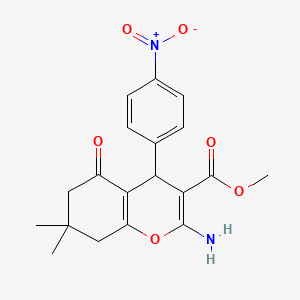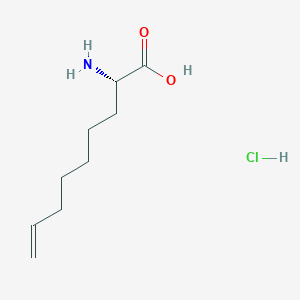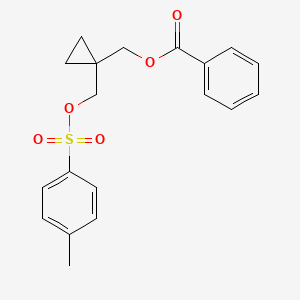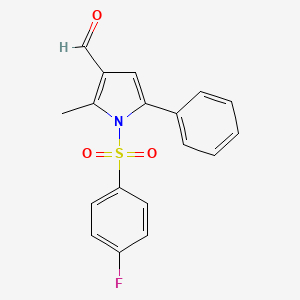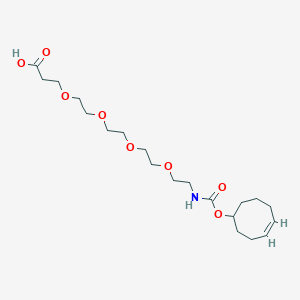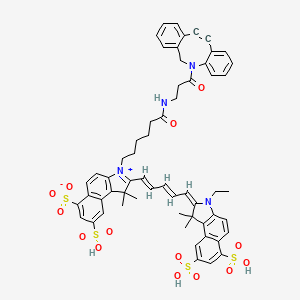
Cy5.5 dbco
Übersicht
Beschreibung
Cy5.5 DBCO is a derivative of the Cyanine5.5 fluorophore . It contains a DBCO (dibenzocyclooctyne) group that enables copper-free biocompatible Click Chemistry . This chemistry has fast reaction kinetics and good stability . The reagent is compatible with a wide range of standard fluorescent instrumentation .
Synthesis Analysis
This compound is a click chemistry reagent containing a cycloalkynes group . It is a linker of the Cyanine5.5 fluorophore . The DBCO group enables copper-free biocompatible click chemistry with fast reaction kinetics and good stability .Molecular Structure Analysis
The molecular formula of this compound is C58H56N4O14S4 . It has a molecular weight of 1161.34 g/mol and an exact mass of 1160.26 g/mol .Chemical Reactions Analysis
This compound reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical And Chemical Properties Analysis
This compound is a solid substance with a blue color . It is soluble in DMF, DMSO, and water . Its spectroscopic properties include an absorption wavelength (λ abs) of 678 nm, an emission wavelength (λ em) of 694 nm, and a molar absorptivity (ε) of 190.0 L mmol^-1 cm^-1 .Wissenschaftliche Forschungsanwendungen
In Vivo Cell Tracking and Therapeutic Efficacy Prediction
Cy5.5 DBCO is employed in bioorthogonal labeling and tracking strategies for various cell types to predict patient responsiveness and therapeutic outcomes. For instance, T-cells labeled with this compound (referred to as Cy5.5-CTLs) demonstrate strong near-infrared fluorescence signals without compromising cell viability, proliferation, or specific cytolytic activity. These labeled cells can be non-invasively tracked, providing insights into therapeutic responses in adoptive T-cell therapy. The intensity of NIRF signals from Cy5.5-CTLs at tumors correlates closely with tumor growth inhibition, illustrating the potential of this compound in predicting therapeutic efficacy (Kim et al., 2020).
Real-time Exosome Tracking
This compound also plays a crucial role in real-time tracking of exosomes. By employing bioorthogonal click chemistry, exosome donor cancer cells are labeled with this compound, resulting in Cy5.5-Exo, which demonstrates improved labeling efficiency, biocompatibility, and imaging sensitivity compared to standard exosomes. These labeled exosomes show potential as delivery carriers of therapeutic drugs or imaging agents, allowing for non-invasive tracking and imaging in tumor-bearing mice (Song et al., 2020).
Drug Targeting and Imaging Applications
This compound is utilized in drug delivery and imaging applications. A study involving clickable cubosomes (cubical nanostructured particles) demonstrated the ability of cubosomes functionalized with DBCO groups to participate in copper-free click chemistry with Cy5 dye. This process offers new opportunities for targeted drug delivery and imaging, showing that cubosomes can retain their unique internal structure while undergoing copper-free click chemistry (Alcaraz et al., 2017).
Non-invasive Stem Cell Tracking
In the context of stem cell therapy, this compound is employed for labeling and tracking stem cells in vivo. The labeled cells can be monitored using optical imaging systems, providing insights into the in vivo fate of transplanted cells and their migration potential toward lesions, which is crucial for tissue regeneration studies (Lee et al., 2016).
Wirkmechanismus
Target of Action
Cy5.5 DBCO is a click chemistry reagent . Its primary targets are azide-tagged biomolecules . The compound is used for imaging these biomolecules, making it a valuable tool in biological research and drug development .
Mode of Action
The DBCO moiety in this compound reacts with azides to form a stable triazole . This allows for the detection of azide-tagged biomolecules under mild conditions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific azide-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage between the dbco moiety and azides .
Pharmacokinetics
The pharmacokinetic properties of Cy5It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the imaging of azide-tagged biomolecules . This is achieved through the formation of a stable triazole linkage, which can be detected under mild conditions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is ideal for applications where the presence of copper is a concern . Additionally, its water solubility could influence its action, efficacy, and stability in different environments.
Zukünftige Richtungen
Cy5.5 DBCO is a valuable tool in biomedical research fields . It allows specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, it enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy . It can also be used to develop molecular tools to understand tissue development, diagnose diseases, and monitor therapy .
Biochemische Analyse
Biochemical Properties
The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, allowing the detection of azide-tagged biomolecules under mild conditions . This makes this compound an ideal alternative in applications where the presence of copper is a concern .
Cellular Effects
This compound has been used for specific labeling of cellular target proteins and studying drug target engagement with drug surrogates in live cells . It enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy .
Molecular Mechanism
The mechanism of action of this compound involves a strain-promoted azide–alkyne cycloaddition (SPAAC) reaction . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
Temporal Effects in Laboratory Settings
The stability of this compound allows for its use over extended periods in laboratory settings
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . For instance, it has been used for manipulation of calcium influx in vivo using copper-free click chemistry-mediated site-specific labeling and light activation of calcium channel proteins .
Metabolic Pathways
Its role in the SPAAC reaction suggests potential interactions with enzymes or cofactors involved in azide-tagged biomolecule pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the nature of the azide-tagged biomolecules it interacts with . Its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound is largely dependent on the azide-tagged biomolecules it is bound to . Its activity or function can be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGNBPOXZSARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58N4O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)



